molecular formula C11H15FN2S B15452091 Thiourea, N-butyl-N'-(3-fluorophenyl)- CAS No. 62644-16-0

Thiourea, N-butyl-N'-(3-fluorophenyl)-

Cat. No.: B15452091
CAS No.: 62644-16-0
M. Wt: 226.32 g/mol
InChI Key: RJSJIUWUWQGNKF-UHFFFAOYSA-N
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Description

Thiourea, N-butyl-N'-(3-fluorophenyl)- is a substituted thiourea derivative featuring an n-butyl group and a 3-fluorophenyl moiety attached to the thiourea core. Thioureas are renowned for their diverse applications, including corrosion inhibition (e.g., N-furfuryl-N'-phenyl thiourea in acid media ), biological activities (antimicrobial, cytotoxic) , and coordination chemistry .

Properties

CAS No.

62644-16-0

Molecular Formula

C11H15FN2S

Molecular Weight

226.32 g/mol

IUPAC Name

1-butyl-3-(3-fluorophenyl)thiourea

InChI

InChI=1S/C11H15FN2S/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15)

InChI Key

RJSJIUWUWQGNKF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

The molecular structure, substituents, and physicochemical properties of N-butyl-N'-(3-fluorophenyl)thiourea are compared below with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-butyl-N'-(3-fluorophenyl)thiourea C₁₁H₁₅FN₂S 226.32 n-butyl, 3-fluorophenyl Likely moderate lipophilicity due to fluorine
N,N'-bis(3-methylphenyl)thiourea C₁₅H₁₆N₂S 256.37 Dual 3-methylphenyl groups Higher steric bulk; potential for π-π interactions
1-tert-Butyl-3-phenylthiourea C₁₁H₁₅N₂S 215.32 tert-butyl, phenyl Increased steric hindrance vs. n-butyl
N-(3-Methyl-2-furoyl)-N'-(3-(trifluoromethyl)phenyl)thiourea C₁₄H₁₁F₃N₂O₂S 328.315 3-(trifluoromethyl)phenyl, furoyl Electron-withdrawing CF₃ enhances acidity
N-(2,2-dimethylbenzopyran-6-yl)-N'-[1-(3-fluorophenyl)ethyl]thiourea C₂₀H₂₁FN₂OS 356.46 Benzopyran, 3-fluorophenylethyl Extended conjugation; potential for enhanced bioactivity

Key Observations :

  • Fluorine vs. Trifluoromethyl : The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas trifluoromethyl (CF₃) substituents (e.g., ) significantly increase acidity and metabolic stability.
  • Extended Conjugation : Compounds like with benzopyran moieties exhibit enhanced π-conjugation, which may improve binding affinity in pharmacological contexts.
Antimicrobial and Cytotoxic Profiles
  • N-(3-Trifluoromethyl)benzoyl-N′-aryl thioureas (e.g., ) demonstrate potent antimicrobial and antiurease activities, attributed to the CF₃ group's electron-withdrawing effects and hydrogen-bonding capabilities.
  • Fluorinated Analogues: The 3-fluorophenyl group in the target compound may similarly enhance antimicrobial activity compared to non-fluorinated derivatives (e.g., N,N'-bis(3-methylphenyl)thiourea ), though direct comparative studies are lacking.
  • Thiadiazole-Thiourea Hybrids : Compounds like 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide () show cytotoxic activity against MCF-7 cells, suggesting fluorophenyl groups synergize with heterocyclic moieties for bioactivity .
Corrosion Inhibition
  • N-furfuryl-N'-phenyl thiourea () inhibits mild steel corrosion in acidic media via adsorption. The n-butyl and 3-fluorophenyl groups in the target compound may alter adsorption kinetics due to differences in hydrophobicity and electronic effects .

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